molecular formula C13H11BF2O3 B2811755 5-Benzyloxy-2,4-difluorophenylboronic acid CAS No. 2096335-69-0

5-Benzyloxy-2,4-difluorophenylboronic acid

Cat. No. B2811755
CAS RN: 2096335-69-0
M. Wt: 264.03
InChI Key: PRNFGNBWYJGOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

BDFPB can be synthesized via Suzuki-Miyaura cross-coupling reactions between 2-(benzyloxy)-3,5-difluoroiodobenzene and trialkylboranes. The synthesized compound can be purified through column chromatography and characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry.


Molecular Structure Analysis

The molecular formula of BDFPB is C14H12BFO3. It has a molecular weight of 246.04 .


Chemical Reactions Analysis

BDFPB can be used in Suzuki-Miyaura cross-coupling reactions. It can also undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

BDFPB is a polar molecule with a molecular weight of 275.06 g/mol. It has a density of 1.356g/cm3 at room temperature and is soluble in organic solvents, such as methanol, acetonitrile, and dimethyl sulfoxide. BDFPB exhibits high thermal stability and can withstand temperatures above 200°C.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 5-Benzyloxy-2,4-difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, a key step in the Suzuki-Miyaura coupling reaction . This allows the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 5-Benzyloxy-2,4-difluorophenylboronic acid . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of new carbon-carbon bonds, enabling the construction of complex organic structures .

Result of Action

The primary molecular effect of 5-Benzyloxy-2,4-difluorophenylboronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as medicinal chemistry and materials science .

Action Environment

The efficacy and stability of 5-Benzyloxy-2,4-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature below 15°C to maintain its stability . Furthermore, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant, which means it can be carried out under a wide range of conditions .

Safety and Hazards

BDFPB is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

(2,4-difluoro-5-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNFGNBWYJGOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-2,4-difluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.